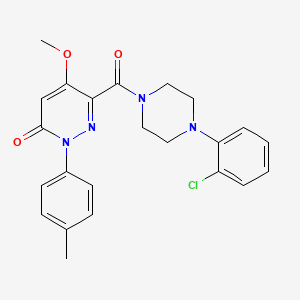

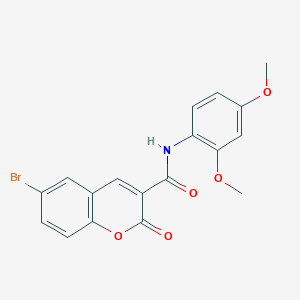

6-(4-(2-氯苯基)哌嗪-1-羰基)-5-甲氧基-2-(对甲苯基)嘧啶嗪-3(2H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methoxy-2-(p-tolyl)pyridazin-3(2H)-one is a heterocyclic compound that is likely to possess significant pharmaceutical importance due to the presence of a pyridazinone core, which is a common feature in many biologically active compounds. Although the specific compound is not directly mentioned in the provided papers, similar compounds with pyridazinone structures have been synthesized and studied for their potential medicinal properties, such as antinociceptive effects and structural characteristics .

Synthesis Analysis

The synthesis of related pyridazinone derivatives typically involves multi-step reactions starting from various phenolic or chlorinated precursors. For instance, the synthesis of antinociceptive agents with a pyridazinone structure involved the use of chlorophenylpiperazine as a starting material . Similarly, the synthesis of a triazolopyridazine compound was achieved by a sequence of reactions starting from chlorinated phenoxy acetic acid, followed by the formation of an acetohydrazide intermediate and subsequent cyclization . These methods suggest that the synthesis of the compound would also involve multiple steps, possibly starting with a chlorophenylpiperazine and incorporating methoxy and tolyl groups through appropriate synthetic routes.

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives has been characterized using various spectroscopic techniques, including IR, NMR, and LC-MS, as well as X-ray diffraction (XRD) . These techniques provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions. For example, crystallographic analysis revealed that a related chlorophenyl pyrazole carboxylic acid compound crystallizes in the triclinic space group with specific cell parameters . Density functional theory (DFT) calculations are often used to complement experimental data, providing insights into the vibrational frequencies, HOMO-LUMO energy gap, and molecular electrostatic potential map .

Chemical Reactions Analysis

The reactivity of pyridazinone derivatives can be inferred from their electronic structure, as indicated by DFT calculations. The HOMO-LUMO gap is a critical factor that influences the chemical stability and reactivity of a compound. A smaller gap generally indicates higher reactivity. The presence of electron-withdrawing or electron-donating substituents, such as chloro groups or methoxy groups, can significantly affect the reactivity of the core pyridazinone structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and intermolecular interactions. For example, the presence of hydrogen bonds and halogen interactions can affect the compound's crystal packing and, consequently, its physical properties . Thermodynamic properties, such as entropy and enthalpy, can be calculated using DFT methods to predict the compound's behavior under different conditions .

科学研究应用

抗惊厥药研究

- 研究调查了6-(4-(2-氯苯基)哌嗪-1-羰基)-5-甲氧基-2-(对甲苯基)嘧啶嗪-3(2H)-酮等化合物的结构和电子性质,以了解其作为抗惊厥药的背景。这些化合物,包括各种嘧啶嗪衍生物,已对其晶体结构和电子性质进行了分析,从而深入了解了它们作为抗惊厥药物的潜力 (Georges, Vercauteren, Evrard, & Durant, 1989)。

抗糖尿病药物开发

- 对与该化合物在结构上相关的三唑-嘧啶嗪-6-基取代哌嗪的研究,在抗糖尿病药物的开发中显示出前景。这些化合物已被合成并对其抑制二肽基肽酶-4 (DPP-4) 的能力进行了评估,而二肽基肽酶-4 (DPP-4) 是糖尿病治疗中的一个关键靶点 (Bindu, Vijayalakshmi, & Manikandan, 2019)。

抗菌和抗氧化研究

- 一些嘧啶嗪衍生物,包括具有哌嗪亚结构的那些,已被合成并评估了它们的抗菌和抗氧化活性。这项研究有助于识别在治疗细菌和真菌感染方面具有潜在治疗应用的新化合物 (Bektaş et al., 2007)。

HIV-1 逆转录酶抑制

- 与该化合物密切相关的双(杂芳基)哌嗪已被研究为 HIV-1 逆转录酶的非核苷抑制剂。这些研究涉及各种类似物的合成和评估,以识别有效的抑制剂 (Romero et al., 1994)。

有机化学中的合成和反应

- 对嘧啶嗪衍生物(包括具有哌嗪成分的那些)的合成和反应的研究,为有机化学做出了重大贡献。这些研究导致了具有多种生物活性的新型化合物的开发 (Gaby et al., 2003)。

抗炎和抗抑郁研究

- 嘧啶嗪衍生物因其潜在的抗炎和抗抑郁作用而被探索。这包括合成各种化合物并在临床前模型中评估其功效 (Refaat, Khalil, & Kadry, 2007)。

属性

IUPAC Name |

6-[4-(2-chlorophenyl)piperazine-1-carbonyl]-5-methoxy-2-(4-methylphenyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN4O3/c1-16-7-9-17(10-8-16)28-21(29)15-20(31-2)22(25-28)23(30)27-13-11-26(12-14-27)19-6-4-3-5-18(19)24/h3-10,15H,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKNNZPGYDAIINM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methoxy-2-(p-tolyl)pyridazin-3(2H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(dimethylsulfamoyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3013334.png)

![4-(2,4-Dichlorophenoxy)-1-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]butan-1-one](/img/structure/B3013335.png)

![2,3,5,6-tetramethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B3013337.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(phenylsulfonyl)piperidine-1-carboxamide](/img/structure/B3013340.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3013348.png)

![N-[(3,4,5-Trifluorophenyl)methyl]prop-2-enamide](/img/structure/B3013350.png)

![2-((6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3013356.png)